Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane
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Overview
Description
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is a chemical compound that features a lead atom bonded to a triphenyl group and a trifluoropropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane typically involves the reaction of triphenylplumbane with a trifluoropropynylating agent under controlled conditions. One common method involves the use of trifluoropropynyl bromide in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to form lead(IV) species.
Reduction: The compound can be reduced to form lead(II) species.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug development and diagnostic imaging.
Mechanism of Action
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the compound’s reactivity and stability. The trifluoropropynyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its applications in synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane: Similar structure but with a germanium atom instead of lead.
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane: Similar structure but with a silicon atom instead of lead.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is unique due to the presence of a lead atom, which imparts distinct electronic and steric properties compared to its silicon and germanium analogs.
Biological Activity
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is an organometallic compound that contains lead. Its unique structure, characterized by the presence of a trifluoropropynyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, including ecotoxicological data and potential health effects.
Chemical Structure and Properties
This compound is part of a class of compounds that includes various organolead derivatives. The trifluoropropynyl moiety enhances the lipophilicity and reactivity of the compound, potentially influencing its biological interactions.
1. Toxicological Profile
The toxicological profile of this compound has not been extensively documented in primary literature. However, related organolead compounds are known to exhibit significant toxicity. For instance:
- Lead Toxicity : Lead compounds are generally neurotoxic and can affect various biological systems. They are known to interfere with calcium signaling pathways and can lead to oxidative stress in cells .
2. Ecotoxicology
Data from the ECOTOX database indicates that lead-based compounds have varying degrees of toxicity to aquatic organisms. Although specific data for this compound is limited, the general trend shows that organolead compounds can be harmful to aquatic life .
Endpoint | Hazard Level | Description |
---|---|---|
Aquatic Toxicity | Moderate | Potential harmful effects on fish and invertebrates due to lead content. |
Terrestrial Toxicity | High | Risk of bioaccumulation in soil organisms. |
3. Case Studies
While specific case studies focusing solely on this compound are scarce, research on similar organometallic compounds provides insight into their biological activities:
- A study examining the effects of triphenyltin compounds (analogous to organolead compounds) reported significant immunotoxic effects in laboratory animals . This suggests that this compound may exhibit similar immunotoxicity.
4. Potential Applications
Despite its toxicity concerns, there is ongoing research into the use of organometallic compounds in medicinal chemistry and materials science. The unique properties of this compound could be explored for targeted drug delivery systems or as catalysts in organic synthesis .
Properties
CAS No. |
647832-18-6 |
---|---|
Molecular Formula |
C21H15F3Pb |
Molecular Weight |
531 g/mol |
IUPAC Name |
triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane |
InChI |
InChI=1S/3C6H5.C3F3.Pb/c3*1-2-4-6-5-3-1;1-2-3(4,5)6;/h3*1-5H;; |
InChI Key |
YKPRDNATEYIUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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